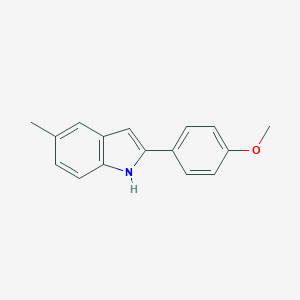
2-(4-methoxyphenyl)-5-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-5-methyl-1H-indole is a useful research compound. Its molecular formula is C16H15NO and its molecular weight is 237.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Numerous studies have highlighted the anticancer potential of 2-(4-methoxyphenyl)-5-methyl-1H-indole and its derivatives. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from indole structures have been shown to induce cell cycle arrest and apoptosis in cancer cells. A recent study evaluated the compound’s efficacy against HCT-116 colon cancer cells, revealing an IC50 value of approximately 10.5 µM, indicating potent activity against this specific cancer type .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT-116 | 10.5 ± 0.07 | Cell cycle arrest at S and G2/M phase |
| Derivative A | MDA-MB-231 (Breast) | 7.1 ± 0.07 | Induction of apoptosis |
| Derivative B | A-549 (Lung) | 11.9 ± 0.05 | Inhibition of proliferation |
Enzyme Inhibition
Another significant application of this compound is its ability to inhibit specific enzymes linked to disease progression. For example, studies have demonstrated that indole derivatives can act as potent inhibitors of the MCT1 transporter, which is crucial for cellular metabolism and proliferation in cancer cells. The compound with a methoxy substitution showed the highest inhibitory activity with an IC50 value of 81 nM .
Table 2: Inhibition Potency Against MCT1
| Compound | IC50 (nM) | Effect |
|---|---|---|
| This compound | 81 | Strong MCT1 inhibition |
| Reference Compound | 314 | Moderate MCT1 inhibition |
Drug Development Potential
The structural characteristics of this compound make it a promising candidate for drug development . Its ability to modulate biological pathways involved in cancer progression suggests that it could be further optimized for therapeutic use. The incorporation of various substituents on the indole ring has been explored to enhance its pharmacological profile and reduce toxicity.
Case Studies
Several case studies have documented the synthesis and evaluation of derivatives based on this compound:
- Synthesis and Anticancer Evaluation : A study synthesized various derivatives and assessed their anticancer activity against multiple cell lines, confirming the effectiveness of methoxy-substituted indoles in inhibiting tumor growth .
- Mechanistic Studies : Research investigating the mechanism of action revealed that these compounds not only inhibit cell proliferation but also induce apoptosis through mitochondrial pathways, highlighting their dual role as both cytotoxic agents and potential chemotherapeutics .
- Structure-Activity Relationship (SAR) : Investigations into the SAR have provided insights into how modifications to the indole structure affect biological activity, guiding future design efforts for more effective derivatives .
Eigenschaften
CAS-Nummer |
62613-67-6 |
|---|---|
Molekularformel |
C16H15NO |
Molekulargewicht |
237.3 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-5-methyl-1H-indole |
InChI |
InChI=1S/C16H15NO/c1-11-3-8-15-13(9-11)10-16(17-15)12-4-6-14(18-2)7-5-12/h3-10,17H,1-2H3 |
InChI-Schlüssel |
ZQEQVVRCPHFXHT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=C2)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC(=C2)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















